Thermodynamic Stability in the Solid State: Quercetin Dihydrate vs. Commercial Raw Material Samples
In a comparative analysis of three quercetin raw material samples (QCTa, QCTb, QCTc) obtained from different Brazilian suppliers, the thermal stability was found to be highly dependent on the degree of hydration of the crystal lattice. The sample identified as QCTa, characterized as quercetin dihydrate, was determined to be thermodynamically more stable than the other two less-hydrated samples [1]. This finding directly links the dihydrate crystal form to enhanced resistance to thermal degradation under solid-state storage and processing conditions.
| Evidence Dimension | Solid-state thermodynamic stability |
|---|---|
| Target Compound Data | QCTa (quercetin dihydrate): Thermodynamically more stable |
| Comparator Or Baseline | QCTb and QCTc (less hydrated commercial quercetin raw materials): Thermodynamically less stable |
| Quantified Difference | Qualitative ranking: QCTa > QCTb ≈ QCTc in stability (quantitative degradation kinetics not reported in abstract) |
| Conditions | Solid-state characterization by simultaneous thermogravimetry (TG), differential scanning calorimetry (DSC), and variable temperature-powder X-ray diffraction |
Why This Matters
For procurement decisions involving long-term storage, elevated-temperature processing, or formulation stability requirements, quercetin dihydrate offers a demonstrably more robust solid-state form than less-hydrated or anhydrous alternatives sourced from commercial channels.
- [1] Borges, R. S., et al. (2012). Physicochemical properties and thermal stability of quercetin hydrates in the solid state. Thermochimica Acta, 539, 109-114. View Source
